Oxytocin antiparallel dimer

Peptide Characterization Structural Biology Pharmaceutical Impurity Analysis

Standard oxytocin monomer fails as a substitute for dimer-specific QC or kinetic studies. This antiparallel homodimer (CAS 20054-93-7) addresses two specific R&D needs: impurity quantification in drug substance, and sustained receptor activation studies without continuous infusion. - **Analytical standard:** 0.2-6% bioactivity relative to monomer; ideal for impurity ID in oxytocin API. - **Kinetic probe:** Protracted biological activity enables tissue bath studies of sustained VP/OT receptor engagement. - **Bivalent interaction tool:** Confirmed single-chain activation, not bivalent binding-validates SAR of dimerization effects. Available from BenchChem with batch-specific purity data and global express shipping.

Molecular Formula C86H132N24O24S4
Molecular Weight 2014.4 g/mol
Cat. No. B12408021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxytocin antiparallel dimer
Molecular FormulaC86H132N24O24S4
Molecular Weight2014.4 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)C(C)CC)CC4=CC=C(C=C4)O)N)C(=O)N5CCCC5C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
InChIInChI=1S/C86H132N24O24S4/c1-9-43(7)69-83(131)97-51(23-25-63(89)113)75(123)101-57(33-65(91)115)77(125)105-59(85(133)109-27-11-13-61(109)81(129)103-53(29-41(3)4)73(121)95-35-67(93)117)39-138-136-38-50(88)72(120)100-56(32-46-17-21-48(112)22-18-46)80(128)108-70(44(8)10-2)84(132)98-52(24-26-64(90)114)76(124)102-58(34-66(92)116)78(126)106-60(40-137-135-37-49(87)71(119)99-55(79(127)107-69)31-45-15-19-47(111)20-16-45)86(134)110-28-12-14-62(110)82(130)104-54(30-42(5)6)74(122)96-36-68(94)118/h15-22,41-44,49-62,69-70,111-112H,9-14,23-40,87-88H2,1-8H3,(H2,89,113)(H2,90,114)(H2,91,115)(H2,92,116)(H2,93,117)(H2,94,118)(H,95,121)(H,96,122)(H,97,131)(H,98,132)(H,99,119)(H,100,120)(H,101,123)(H,102,124)(H,103,129)(H,104,130)(H,105,125)(H,106,126)(H,107,127)(H,108,128)/t43-,44-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,69-,70-/m0/s1
InChIKeySBLVMJOXVMBHCL-AQFNFDSMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxytocin Antiparallel Dimer: Overview


Oxytocin antiparallel dimer (CAS 20054-93-7), also designated as Oxytocin EP Impurity B or β-Oxytocin dimer, is a disulfide-bridged homodimer composed of two oxytocin nonapeptide chains linked in an antiparallel orientation via interchain disulfide bonds [1]. The compound possesses the molecular formula C86H132N24O24S4 and a molecular weight of 2014.39 g/mol [2]. This synthetic dimer is utilized primarily as a reference standard for pharmaceutical impurity profiling and as a research tool for investigating neuropeptide dimerization pharmacology .

GPCR probe – Retains activation at all four VP/OT receptors with attenuated potency for submaximal pathway interrogation.
Quantifiable potency shift – Reported 10- to 100-fold reduction vs monomer across V1aR, V1bR, V2R, and OTR in cell-based second messenger assays.
Single-chain mechanism confirmed – Functions as a monovalent ligand despite dimeric structure, supporting SAR study designs.

Why Oxytocin Monomer Cannot Substitute


Substituting oxytocin antiparallel dimer with oxytocin monomer or oxytocin parallel dimer introduces systematic errors that invalidate comparative research outcomes. Oxytocin monomer exhibits approximately 17- to 500-fold higher potency (100% baseline activity versus 0.2-6% for dimers) across uterotonic, milk-ejection, and vasopressor assays [1]. Oxytocin monomer also demonstrates significantly higher acute toxicity in vivo (LD50 = 25 mg/kg) compared to the dimer (LD50 = 43 mg/kg) . Furthermore, while parallel and antiparallel OT homodimers share broadly similar receptor activation profiles at V1aR and OTR, the antiparallel orientation constitutes a distinct chemical entity with a unique CAS registry number (20054-93-7) and specific regulatory identity as EP Impurity B [2][3]. Interchanging these compounds without accounting for these quantifiable differences in potency, toxicity, and analytical identity undermines assay calibration, pharmacokinetic interpretation, and regulatory compliance in pharmaceutical quality control workflows.

Potency mismatch
Monomeric oxytocin provides near-maximal receptor activation; the antiparallel dimer exhibits a 10- to 100-fold potency reduction across all four VP/OT receptors. Potency-level expectations may not transfer.
Kinetic mismatch
Protracted biological activity and slow reversion to monomer under assay conditions create a temporal response profile absent with the rapidly cleared monomer. Time-course endpoints may not reproduce.
Probe mismatch
The dimer serves as a low-activity control, impurity reference standard, or bivalent ligand probe; monomer cannot replicate these specific analytical and mechanistic roles.

Oxytocin Antiparallel Dimer: Comparative Evidence


Receptor Potency Profile

Oxytocin antiparallel dimer possesses a uniquely defined interchain disulfide connectivity pattern wherein Cys1 of Chain A links to Cys6′ of Chain B, and Cys6 of Chain A links to Cys1′ of Chain B . This antiparallel orientation is chemically and conformationally distinct from the parallel dimer, which features Cys1-Cys1′ and Cys6-Cys6′ disulfide bridges, as well as from the monomeric oxytocin that contains only an intrachain Cys1-Cys6 disulfide bond [1]. The antiparallel dimer is formally designated as S3.1,S3.6′:S3.6,S3.1′-cyclo[bis(L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucylglycinamide)] in IUPAC systematic nomenclature, with a molecular weight of 2014.39 g/mol (C86H132N24O24S4) [2]. High-resolution mass spectrometry and HPLC retention time differentiation provide unambiguous identification relative to both the monomer and parallel dimer species .

Receptor Potency Profile
Head-to-head
10- to 100-fold EC50 shift
Supports pathway-response titration across V1aR, V1bR, V2R, OTR
IP-1 / cAMP assays; cells overexpressing each receptor
Peptide Characterization Structural Biology Pharmaceutical Impurity Analysis

Biological Activity in Tissue Assays

In a systematic functional characterization using calcium mobilization assays (FLIPR) with HEK293 cells stably expressing human V1aR and OTR, the oxytocin antiparallel homodimer retained nanomolar agonist potency at both receptors [1]. Specifically, at the V1a vasopressin receptor, the antiparallel OT dimer exhibited an EC50 of 11.8 nM (pEC50 = 7.93 ± 0.11), and at the oxytocin receptor OTR, an EC50 of 7.6 nM (pEC50 = 8.12 ± 0.08) [1]. These values reflect a 10- to 100-fold reduction in potency relative to the native oxytocin monomer, which activates both receptors with sub-nanomolar potency [1]. Notably, the parallel OT homodimer demonstrated comparable functional activity, with no statistically significant differences in selectivity or directionality between the two dimeric orientations at these receptors [1]. The antiparallel dimer thus serves as a reduced-potency pharmacological probe that maintains receptor engagement while enabling study of dimerization effects on signaling kinetics.

Tissue Bioassay Activity
Head-to-head
0.2–6%
100% (monomer)
Supports low-efficacy reference compound use in uterotonic assays
Rat uterus; reported 94–99.8% activity reduction
GPCR Pharmacology Neuropeptide Signaling Receptor Binding Assays

Duration of Action

Acute intravenous toxicity assessment in rats reveals that oxytocin dimer (data reported for the dimeric species, encompassing both parallel and antiparallel forms) exhibits substantially reduced lethality compared to oxytocin monomer . Following single-dose intravenous administration, the median lethal dose (LD50) for oxytocin dimer was determined to be 43 mg/kg, whereas oxytocin monomer under identical conditions yielded an LD50 of 25 mg/kg . This represents a 72% increase in the tolerated dose for the dimeric species (43/25 = 1.72-fold higher LD50). The lower acute toxicity profile is attributed to the dimer's approximately 10- to 100-fold reduced receptor potency, which mitigates the profound cardiovascular and uterotonic effects that contribute to monomer toxicity at high doses [1].

Duration of Action
Head-to-head
Protracted response vs monomer transient
Sustained receptor engagement context for kinetic study designs
Attributed to slow reversion to monomer in assay
In Vivo Toxicology Acute Toxicity Assessment Peptide Safety Pharmacology

Receptor Activation Mechanism

Oxytocin antiparallel dimer is formally recognized in the European Pharmacopoeia (EP) as Oxytocin EP Impurity B, a specified impurity requiring chromatographic resolution and quantification in oxytocin drug substance and drug product release testing [1]. This compound is also designated as β-Oxytocin dimer in pharmacopoeial monographs [2]. The antiparallel dimer carries the unique FDA UNII identifier WC52PDW9J5 and the CAS registry number 20054-93-7, establishing it as a distinct chemical entity from the parallel dimer (CAS 19645-28-4) and from other oxytocin-related impurities [3]. Commercial suppliers provide the antiparallel dimer with detailed characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and quality-controlled (QC) applications for Abbreviated New Drug Applications (ANDA) .

Activation Mechanism
Class-level
Single-chain interaction; no bivalent binding observed
Supports monovalent probe use despite dimeric structure
In vitro profiling and molecular modeling context
Pharmaceutical Impurity Standards Regulatory Compliance Analytical Method Validation

Synthesis Yield Benchmark: 20-40% Isolated Yield for Pure Antiparallel Dimer via Directed Disulfide Formation

The synthesis of oxytocin antiparallel dimer requires a multistep directed disulfide bond formation strategy that yields purified product in the range of 20% to 40% isolated yield [1]. The linear sequences are assembled via Fmoc solid-phase synthesis using orthogonal protection of the two β-thiol groups (Snm, Acm, and Tmob protecting groups) [1]. Following cleavage, the first disulfide bond is formed in solution by a directed method, and the second disulfide bond is subsequently formed by iodine oxidation without intermediate purification [1]. This synthetic route contrasts with oxytocin monomer synthesis, which typically achieves higher isolated yields (>60%) owing to the simpler intrachain disulfide formation [2]. The 20-40% yield range establishes a quantitative expectation for custom synthesis procurement and highlights the technical complexity that drives the commercial pricing differential between dimer and monomer products.

Peptide Synthesis Disulfide Bond Engineering Process Chemistry

Oxytocin Antiparallel Dimer: Key Applications


Investigating Attenuated GPCR Activation Pathways

The oxytocin antiparallel dimer (CAS 20054-93-7) is the designated Oxytocin EP Impurity B per the European Pharmacopoeia [1]. It is procured as a certified reference standard for HPLC method development and validation (AMV) in support of Abbreviated New Drug Applications (ANDA) [2]. The compound's unique CAS number, UNII identifier (WC52PDW9J5), and distinct chromatographic retention time enable unequivocal identification and quantification of this specific impurity in oxytocin drug substance batches [3]. This application is directly supported by the regulatory identity evidence (Evidence Item 4) and the structural confirmation evidence (Evidence Item 1).

Pharmacodynamic Studies of Prolonged Peptide Action

The antiparallel dimer serves as a defined pharmacological probe for investigating how peptide dimerization modulates GPCR activation at V1aR and OTR. With validated EC50 values of 11.8 nM at V1aR and 7.6 nM at OTR (FLIPR calcium mobilization assays in HEK293 cells), the dimer provides a 10- to 100-fold reduced potency tool compound relative to oxytocin monomer [4]. Researchers studying receptor reserve, signaling bias, or desensitization kinetics can utilize the dimer's attenuated potency to examine concentration-response relationships across a wider dynamic range without saturating the system at low concentrations. This application derives from the receptor pharmacology evidence (Evidence Item 2).

Reference Standard for Impurity Profiling

For in vivo studies where repeated or high-dose administration is required, the oxytocin antiparallel dimer offers a favorable safety margin with an LD50 of 43 mg/kg (intravenous, single dose in rats) compared to 25 mg/kg for the oxytocin monomer . This 72% increase in tolerated dose allows researchers to administer higher mass doses of the dimeric species without encountering the acute cardiovascular and uterotonic toxicity that limits monomer dosing [5]. This scenario is particularly relevant for chronic infusion studies, toxicology screening, or investigations of dimer pharmacology in disease models requiring sustained systemic exposure. This application stems from the in vivo toxicity evidence (Evidence Item 3).

Molecular Probe for Structure-Activity Relationship Studies

Laboratories performing method transfer or inter-laboratory qualification for oxytocin impurity analysis require the antiparallel dimer specifically, as it is a structurally distinct impurity from the parallel dimer (CAS 19645-28-4) and from other oxytocin-related substances [6]. The defined disulfide connectivity (Cys1-Cys6′ and Cys6-Cys1′ interchain bridges) and molecular weight of 2014.39 g/mol provide unambiguous mass spectrometric and chromatographic signatures . Procurement of the correct CAS 20054-93-7 material ensures that method validation data are reproducible across different facilities and that impurity identification is compliant with compendial specifications. This application is supported by the structural confirmation evidence (Evidence Item 1) and the regulatory identity evidence (Evidence Item 4).

Application
Selection Property
Validation Focus
Attenuated GPCR pathway studies
Quantifiable potency reduction across all VP/OT subtypes
Concentration-response endpoint review
Sustained pharmacodynamic research
Protracted biological activity vs transient monomer
Time-course and receptor engagement endpoints
Impurity reference standard
Known synthetic byproduct with quantified low bioactivity
Analytical method specificity and impurity profiling
Monovalent dimer SAR probe
Confirmed single-chain activation mechanism
Ligand-receptor geometry and functional outcome interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxytocin antiparallel dimer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.